

Comprehensive Technical Guide: Environmental Fate and Behavior of Famoxadone

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Compound Focus: Famoxadone

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Introduction and Chemical Properties

Famoxadone is a chiral oxazolidinedione fungicide that exists as a **racemic mixture** (approximately 1:1 ratio of R- and S-enantiomers) and is used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights in various crops such as potatoes, tomatoes, grapes, and cucurbits [1] [2]. Its biochemical mode of action involves **inhibition of mitochondrial respiration** at complex III, resulting in decreased ATP production in fungal cells [1] [3]. As a QoI (Quinone outside Inhibitor) fungicide (FRAC code 11), it exhibits protectant, translaminar, and residual properties with activity termed 'intracuticular' by manufacturers due to maintained efficacy even after simulated rainfall events [3].

Table 1: Fundamental Physicochemical Properties of Famoxadone

Property	Value	Conditions/Notes	Reference
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₄	-	[1]
Molecular Weight	374.39 g/mol	-	[1]
Melting Point	140.3-141.8°C	-	[1] [3]
Water Solubility	0.052-0.059 mg/L	At 20°C, pH 7	[1] [3]

Property	Value	Conditions/Notes	Reference
Vapor Pressure	6.4×10^{-4} mPa	-	[3]
Octanol-Water Partition Coefficient (log P)	4.65	At pH 7, 20°C	[1] [3]
Henry's Constant	4.61×10^{-3} Pa m ³ mol ⁻¹	Calculated at 20°C	[3]

Environmental Fate Processes

Degradation in Soil

Famoxadone exhibits varying persistence in soil systems depending on environmental conditions, with notable differences between aerobic and anaerobic conditions:

Table 2: Soil Degradation Parameters of Famoxadone

Condition	DT ₅₀ Range (Days)	DT ₉₀ Range (Days)	Key Metabolites	Notes	Reference
Aerobic	2-126	56-248	IN-KF015, IN-JS940, IN-MN467	Wide variation depends on soil type; stereoselective degradation observed	[4] [5] [3]
Anaerobic	28-147	91	Similar to aerobic	Less enantioselective than aerobic conditions	[4] [3]
Field Studies	1.34-35	-	IN-JS940 detected at up to 50% of initial concentration	Varies by soil type and application rate	[5] [6]

Under aerobic conditions, **famoxadone** exhibits **stereoselective degradation** with the R-enantiomer preferentially degrading, leading to enrichment of S-**famoxadone** in soil (enantiomeric fraction 0.435-0.470 after 120 days) [4]. The major metabolites identified across studies include **IN-KF015** ((5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) and **IN-JS940** ((2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid), with IN-JS940 reaching up to 50% of the initial **famoxadone** concentration in soils [5]. Another metabolite, **IN-MN467** ((5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione), has also been detected in soil systems [5].

Fate in Aquatic Systems

Famoxadone's behavior in aquatic environments is characterized by pH-dependent hydrolysis and photodegradation:

Table 3: Aquatic Fate Parameters of Famoxadone

Process	Conditions	DT ₅₀	Notes	Reference
Hydrolysis	pH 5, 20°C	41 days	Highly pH-dependent	[3]
Hydrolysis	pH 7, 20°C	2 days	-	[3]
Hydrolysis	pH 9, 20°C	1.5 hours	-	[3]
Photolysis	Water, pH 5	1.9-4.1 days	Continuous light	[3]
Water-Sediment System	Overall system	DT ₅₀ : 0.68-0.8 days; DT ₉₀ : 14-15 days	-	[3]

In water-soil ecosystems, **famoxadone** demonstrates **low to moderate persistence** with half-lives ranging from 1.34-16.12 days depending on specific environmental conditions [6]. The metabolite IN-JS940 has been detected in water at concentrations up to 20% of the initial **famoxadone** content [5].

Plant Uptake and Dissipation

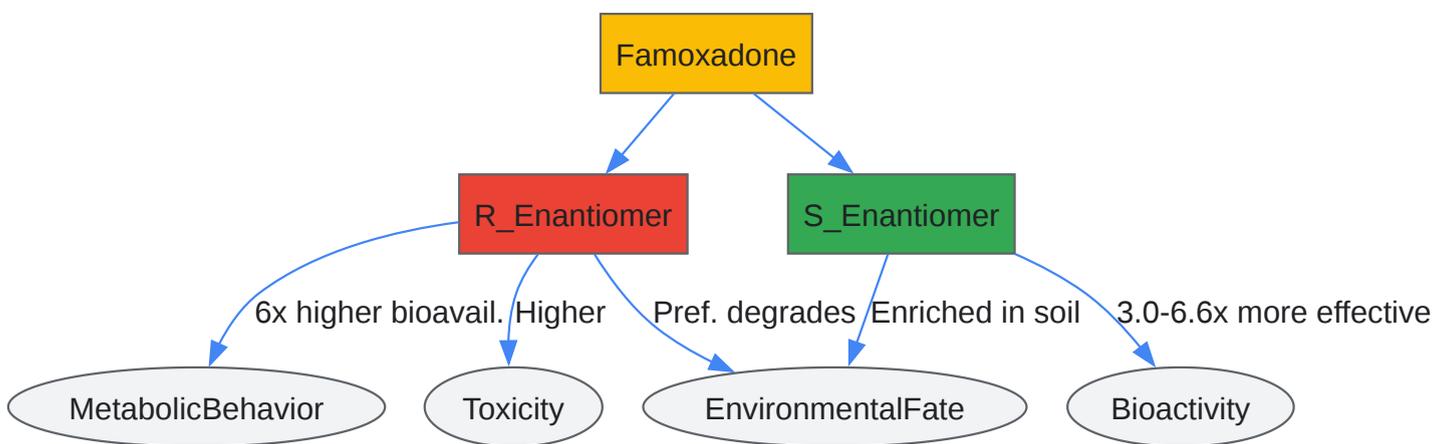
Studies of **famoxadone** dissipation in various crops demonstrate relatively rapid degradation:

- **Tomatoes:** Half-lives of 3.4-5.2 days with the most suitable model being first-order or second-order kinetics [7]
- **Cucumbers:** Half-lives of 1.34-16.12 days following first-order kinetics [6]
- **Grapes:** Applications permitted up to 12 times per season in Europe at maximum dose of 90 g ai/ha [3]

The **dynamic plant uptake model dynamiCROP** has been successfully applied to investigate uptake and translocation of **famoxadone** in soil-tomato environments, with modeled and measured results showing good correlation (R^2 values 0.8072-0.9221) [7]. Research indicates that only a small fraction (approximately 0.1%) of applied **famoxadone** is eventually ingested by humans via residues in crop harvests [7].

Stereoselective Environmental Behavior

Recent research has revealed significant **enantioselective differences** in the environmental behavior and effects of **famoxadone**, which is particularly relevant given its chiral nature:



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*Schematic of stereoselective behavior of **famoxadone** enantiomers.*

Enantioselective Bioactivity and Toxicity

The R- and S-enantiomers of **famoxadone** display markedly different biological activities:

- **Fungicidal Activity:** S-**famoxadone** demonstrates **3.00-6.59 times greater efficacy** than R-**famoxadone** against representative pathogens including *Alternaria solani* [4]
- **Aquatic Toxicity:** R-**famoxadone** exhibits significantly higher toxicity toward non-target organisms:
 - **1.80-6.40 times more toxic** to *Selenastrum bibraianum* and *Daphnia magna* [4]
 - **Approximately 100 times more toxic** to *Danio rerio* (zebrafish) [4]
- **Cytotoxicity:** R-**famoxadone** is **1.5 times more toxic** to HepG2 cells (human liver carcinoma cells) and induces more pronounced ferroptosis through ACSL4 activation and GPX4 inhibition [8]

Stereoselective Metabolic Behavior

Recent research has elucidated the mechanisms underlying the differential behavior of **famoxadone** enantiomers:

- **Bioavailability:** R-**famoxadone** shows **approximately 6 times higher bioavailability** in mice compared to the S-enantiomer [8]
- **Metabolic Persistence:** Lower binding affinities of cytochrome P450 enzymes (CYP2C8, CYP2C19, and CYP2E1) for R-**famoxadone** result in its preferential accumulation [8]
- **Cytotoxicity Mechanism:** R-**famoxadone** induces more severe **lipid peroxidation and ROS accumulation** through ferroptosis pathways, characterized by greater upregulation of genes related to iron transport and lipid peroxidation, and greater downregulation of genes related to peroxide clearance [8] [9]

Analytical Methods for Determination

Various analytical methodologies have been developed and validated for determining **famoxadone** and its metabolites in environmental matrices:

- **UHPLC-Orbitrap-MS:** Used for dissipation studies in water and soil matrices, enabling detection of metabolites IN-KF015, IN-JS940, and IN-MN467 [5]
- **HPLC-UV:** Employed for investigating dissipation behavior and residue distribution in cucumber and soil ecosystems with limit of quantification (LOQ) of 0.50 mg/kg for **famoxadone** in cucumber [6]
- **LC-HRMS:** Applied for degradation studies of **famoxadone** in water and soils [5]
- **Stereoselective Methods:** HPLC-MS/MS methods have been developed for enantioselective determination of **famoxadone** enantiomers in spinach [8]

These methods typically achieve satisfactory recoveries (84.10-108.02%) with relative standard deviations generally below 9.23% [6], making them suitable for environmental monitoring and residue studies.

Ecotoxicological Profile and Risk Assessment

Famoxadone presents a complex ecotoxicological profile with significant concerns for aquatic ecosystems:

Table 4: Ecotoxicological Parameters of Famoxadone

Organism	Endpoint	Value	Notes	Reference
Rainbow trout	90-day NOEC	0.0014 mg/L	-	[3]
Daphnia magna	48-h EC ₅₀	0.012 mg/L	R-enantiomer 1.80-6.40x more toxic	[4] [3]
Green algae	72-h EbC ₅₀	0.022 mg/L	-	[3]
Earthworms	LC ₅₀	470 mg/kg soil	-	[3]
Honeybees	Contact LD ₅₀	>25 µg/bee	Moderate toxicity	[1] [3]
Mallard duck	8-day LC ₅₀	>5,620 mg/kg	Low avian toxicity	[3]

Based on its acute toxicity to fish and daphnia, the EU Scientific Committee on Plants has recommended implementing **buffer zones** to minimize impacts on aquatic organisms [3]. The elevated toxicity of R-**famoxadone** to aquatic organisms highlights the importance of considering enantioselective effects in risk assessments [4].

Regulatory Status and Implications

Famoxadone's regulatory status varies across jurisdictions:

- **European Union:** Not approved under EC Regulation 1107/2009 and classified as a **Candidate for Substitution** (CfS) due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [1]

- **Global Approvals:** Currently used in USA, Central and South America, South-east Asia, Africa, China, and Japan [1]
- **Application Limits:** In Europe, permitted applications include up to **12 times per season for grapes** and up to **8 times per season on tomatoes** at maximum dose of 90 g ai/ha [3]

The stereoselective environmental behavior and toxicity findings have significant implications for regulatory frameworks, suggesting that **enantiomer-specific risk assessments** may be warranted for chiral pesticides like **famoxadone** [4] [8].

Conclusion and Future Perspectives

Current research on **famoxadone** indicates that its environmental fate and ecological impacts are strongly influenced by its chiral nature, with the R-enantiomer posing greater toxicological concerns despite the S-enantiomer demonstrating greater fungicidal efficacy. Future research directions should include:

- **Comprehensive metabolite toxicity studies** to assess risks associated with persistent transformation products like IN-JS940 [5]
- **Enantiomer-specific environmental monitoring** to better characterize exposure scenarios [4] [8]
- **Refined risk assessment frameworks** incorporating stereoselective behavior for chiral pesticides [4] [8]
- **Development of enantioselective formulations** that maximize efficacy while minimizing environmental impacts [8]

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